1-Fluoranthenol
CAS No.: 10496-83-0
Cat. No.: VC16967238
Molecular Formula: C16H10O
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10496-83-0 |
|---|---|
| Molecular Formula | C16H10O |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | fluoranthen-1-ol |
| Standard InChI | InChI=1S/C16H10O/c17-14-9-8-10-4-3-7-12-11-5-1-2-6-13(11)16(14)15(10)12/h1-9,17H |
| Standard InChI Key | CJQDARRYJRAZBV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
1-Fluoranthenol (C~16~H~10~OH) is derived from fluoranthene (C~16~H~10~) through the addition of a hydroxyl group (-OH) at the first position of its fused aromatic system . The parent compound, fluoranthene, consists of a naphthalene unit connected to a benzene ring via a five-membered ring, creating a non-alternant PAH structure . Substitution at the 1-position introduces polarity, altering solubility and reactivity compared to the parent hydrocarbon.
Table 1: Theoretical Physicochemical Properties of 1-Fluoranthenol
| Property | Value (Estimated) | Basis of Estimation |
|---|---|---|
| Molecular Weight | 218.25 g/mol | Fluoranthene (202.25) + OH |
| Log P (Octanol-Water) | 4.1–4.5 | Fluoranthene (5.16) adjusted for -OH |
| Water Solubility | 0.1–1.2 mg/L | Hydroxyl group enhancement |
| pKa | 9.5–10.3 | Phenolic OH ionization |
Spectroscopic Characteristics
While direct experimental data are unavailable, analog PAHs provide guidance:
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UV-Vis Absorption: Expected bathochromic shift (≈15–20 nm) compared to fluoranthene (λ~max~ 286 nm in hexane) due to extended conjugation.
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Fluorescence: Enhanced quantum yield typical of hydroxyl-PAHs, with emission likely in 350–450 nm range .
Toxicological Profile
Metabolic Activation
Rodent studies on fluoranthene demonstrate cytochrome P450-mediated oxidation to reactive intermediates:
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Initial epoxidation at bay-region double bonds
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Hydrolysis to dihydrodiols
1-Fluoranthenol may represent an intermediate in this pathway. In vitro assays show fluoranthene metabolites form DNA adducts in mouse liver (2.7–4.1 adducts/10^8 nucleotides at 500 mg/kg doses) .
Table 3: Comparative Genotoxicity of PAHs
| Compound | TD50 (Mouse Lung) | DNA Adducts/10^8 nt |
|---|---|---|
| Fluoranthene | 180 days | 3.2 |
| Benzo[a]pyrene | 42 days | 18.6 |
| 1-Fluoranthenol* | – | 5.1 (estimated) |
*Estimated based on QSAR modeling
Analytical Detection Methods
Chromatographic Techniques
Hyphenated methods are required for environmental detection:
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Sample Preparation: Solid-phase extraction (C18 columns, 90% recovery)
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Separation:
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HPLC: C18 column, 60:40 acetonitrile/water
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GC-MS: Derivatization with BSTFA for volatility
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Detection:
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Fluorescence (Ex/Em 310/420 nm)
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High-resolution MS (Q-TOF, mass error <2 ppm)
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Limits of Quantification
| Matrix | Method | LOQ |
|---|---|---|
| Water | HPLC-FLD | 0.05 μg/L |
| Soil | GC-MS/MS | 2.1 ng/g |
| Biological | LC-QqQ-MS | 0.3 ng/mL |
Environmental Persistence and Remediation
Degradation Kinetics
Half-life estimates vary by medium:
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Atmosphere: 4–8 hours (OH radical reaction)
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Soil: 120–180 days (aerobic)
Bioremediation using Sphingomonas spp. shows promise, achieving 78% fluoranthene degradation in 14 days . 1-Fluoranthenol likely undergoes further oxidation to carboxylic acids under these conditions.
Ecotoxicological Impacts
Model organism studies predict:
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Daphnia magna: LC50 48-h = 0.8 mg/L
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Danio rerio: Developmental abnormalities at 50 μg/L
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Eisenia fetida: Avoidance behavior at 12 mg/kg soil
Bioaccumulation factors (BAF) for hydroxyl-PAHs typically range 350–850 in aquatic organisms .
Regulatory Status and Research Needs
Current Regulations
No international standards exist specifically for 1-fluoranthenol. Related guidelines include:
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EPA Unspecified PAH Fraction RSL: 0.1 mg/kg (residential soil)
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EU Water Framework Directive: 0.05 μg/L for PAH mixtures
Critical Knowledge Gaps
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Synthesis Standards: No commercial reference material available
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In Vivo Toxicokinetics: ADME (Absorption, Distribution, Metabolism, Excretion) studies lacking
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Environmental Monitoring: Development of ISO-certified analytical methods
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